1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
Overview
Description
Diniconazole is a triazole fungicide known for its efficacy in controlling a wide range of fungal diseases, including mildew, bunts, and smuts . It is a racemic mixture, comprising equal amounts of ®- and (S)-diniconazole . The compound is characterized by its low aqueous solubility and low volatility, making it persistent in both soil and water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diniconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole to form an intermediate, which is then subjected to further reactions to yield diniconazole . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of diniconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diniconazole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Diniconazole can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents under specific conditions to replace functional groups on the diniconazole molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products .
Scientific Research Applications
Diniconazole has a wide range of applications in scientific research, including:
Mechanism of Action
Diniconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, diniconazole impairs cell membrane integrity and function, leading to the inhibition of fungal growth and reproduction .
Comparison with Similar Compounds
Tebuconazole: Another triazole fungicide with similar antifungal properties but different molecular structure.
Metconazole: Known for its effectiveness against specific fungal diseases in crops.
Hexaconazole: Used in agriculture for controlling a variety of fungal infections in plants.
Properties
CAS No. |
76714-16-4 |
---|---|
Molecular Formula |
C15H17Cl2N3O |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6- |
InChI Key |
FBOUIAKEJMZPQG-MLPAPPSSSA-N |
SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Isomeric SMILES |
CC(C)(C)C(/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Key on ui other cas no. |
83657-24-3 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol diniconazole S 3308 S-3308L |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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